An In-depth Technical Guide on the Discovery and Core Characteristics of Pentanedioic Acid (Glutaric Acid)
An In-depth Technical Guide on the Discovery and Core Characteristics of Pentanedioic Acid (Glutaric Acid)
Disclaimer: The term "pentaric acid" is not a standard chemical nomenclature. This document presumes the query refers to pentanedioic acid , a five-carbon dicarboxylic acid, commonly known as glutaric acid . This guide focuses on the discovery, synthesis, biological significance, and analytical protocols related to glutaric acid.
Introduction to Glutaric Acid
Glutaric acid, with the chemical formula C₅H₈O₄, is a linear dicarboxylic acid.[1][2][3] It is naturally produced in the body during the metabolism of the amino acids lysine and tryptophan.[3][4][5] While it plays a role as a human metabolite, its accumulation is toxic, acting as a metabotoxin and acidogen.[2][6] This toxicity is central to the inherited metabolic disorder, glutaric aciduria type I. Industrially, glutaric acid and its derivatives are used in the production of polymers like polyesters and polyamides, as well as in plasticizers and pharmaceuticals.[4][5][7]
Discovery and Synthesis
Historically, the production of glutaric acid involved the oxidation of higher aromatic compounds such as cyclohexanol.[8] Modern synthesis methods are varied and well-established.
Key Synthesis Routes:
-
From 1,3-Dibromopropane: Reaction with sodium or potassium cyanide to form the dinitrile, which is subsequently hydrolyzed to yield glutaric acid.[1][4][5][6]
-
From γ-Butyrolactone: Ring-opening with potassium cyanide followed by hydrolysis of the resulting carboxylate-nitrile.[1][4][6]
-
From Cyclopentane: Oxidative ring fission using nitric acid in the presence of a vanadium catalyst.[5][9]
-
Industrial By-product: Glutaric acid is also obtained as a by-product in the large-scale industrial production of adipic acid from the oxidation of cyclohexane.[5][9]
A patented process also describes its manufacture by reacting crotonic acid with carbon monoxide and hydrogen to form glutaraldehydic acid, which is then oxidized to glutaric acid.[10]
Physicochemical Properties
Glutaric acid appears as colorless crystals or a white solid.[2][3][11] Unlike the related succinic and adipic acids which have limited water solubility, glutaric acid is highly soluble in water (over 50% w/w) and also soluble in alcohol, ether, and chloroform.[3][4][6][7]
Table 1: Quantitative Physicochemical Data for Glutaric Acid
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₄ | [1][2] |
| Molecular Weight | 132.11 g/mol | [2][3] |
| Melting Point | 97-98 °C | [3][7] |
| Boiling Point | 302-304 °C (decomposes) | [2][7][11] |
| Density | 1.424 - 1.429 g/cm³ | [6][7][11] |
| Water Solubility | >500 g/L (or >100 mg/mL at 21°C) | [11] |
| pKa₁ | 4.34 | [2] |
| pKa₂ | 5.42 | [2] |
| logP | -0.29 | [2] |
Biological Role and Clinical Significance: Glutaric Aciduria Type I
Glutaric acid is an intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[12][13][14] The inherited metabolic disorder Glutaric Aciduria Type I (GA-I) is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) .[12][13][15][16]
This enzymatic block leads to the accumulation of glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine (C5DC) in tissues, blood, and urine.[12][15][16] The buildup of these metabolites is neurotoxic, particularly damaging the basal ganglia in the brain, which can lead to severe encephalopathy and movement disorders.[4][14][16] GA-I has an estimated worldwide prevalence of 1 in 100,000 births.[15] Early diagnosis through newborn screening and management via a lysine-restricted diet and carnitine supplementation can prevent the most severe neurological damage.[14][15]
The following diagram illustrates the metabolic pathway affected in Glutaric Aciduria Type I. The deficiency in the GCDH enzyme leads to the shunting of glutaryl-CoA towards the production and accumulation of glutaric acid and 3-hydroxyglutaric acid.
Experimental Protocols
The diagnosis and monitoring of GA-I rely on the accurate quantification of glutaric acid and 3-hydroxyglutaric acid in biological fluids, primarily urine and serum.[17] The gold-standard analytical techniques are mass spectrometry-based.
GC-MS is a robust method for the analysis of organic acids.[18] For GA-I diagnosis, it is used to quantify elevated levels of glutaric and 3-hydroxyglutaric acid in urine.[12][19]
Methodology Outline:
-
Sample Preparation: A specific volume of urine, often normalized by creatinine concentration, is used.[18] An internal standard (e.g., a stable isotope-labeled version of glutaric acid) is added.[17][20]
-
Extraction: Organic acids are extracted from the aqueous urine matrix using a double liquid-liquid extraction.[20]
-
Derivatization: The extracted, dried organic acids are non-volatile. They must be derivatized to increase their volatility for GC analysis. A common method is trimethylsilyl (TMS) derivatization.[20]
-
GC Separation: The derivatized sample is injected into the GC. The compounds are separated on a capillary column based on their boiling points and interaction with the column's stationary phase.[18]
-
MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio (m/z).[18]
-
Quantification: The concentration of glutaric acid is determined by comparing the peak area of its characteristic ions (e.g., m/z 131 for the deprotonated molecule) to the peak area of the internal standard.[21] Selected Ion Monitoring (SIM) is often used to enhance sensitivity and specificity.[17]
Table 2: GC-MS Method Parameters for Glutaric Acid Analysis
| Parameter | Description | Source(s) |
| Instrumentation | Quadrupole or Triple Quadrupole GC-MS System | [17][20] |
| Ionization Mode | Electron Impact (EI) or Electrospray (ESI, for LC-MS) | [21][22] |
| Analysis Mode | Full Scan (for profiling) or Selected Ion Monitoring (SIM) for quantification | [17][18] |
| Derivatization Agent | Trimethylsilyl (TMS) reagents | [20] |
| Internal Standard | Stable isotope-labeled glutaric acid (e.g., GA-d4) | [20] |
| Quantifier Ion (LC-MS) | m/z 131 [M-H]⁻ | [21] |
HPLC offers an alternative to GC-MS and can be tailored for high sensitivity.
Methodology Outline:
-
Sample Preparation: Urine samples are collected.
-
Derivatization: To enable sensitive detection, GA and 3-HGA are derivatized with a fluorescent tag, such as 1-pyrenebutyric hydrazide (PBH).[23][24]
-
HPLC Separation: The derivatized sample is injected into an HPLC system. Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase, typically a mixture of methanol, acetonitrile, and water.[23][24]
-
Fluorescence Detection: The separated, fluorescently-tagged compounds are detected by a fluorescence detector set to the specific excitation and emission wavelengths of the tag (e.g., excitation at 345 nm, emission at 475 nm for PBH).[23][24]
-
Quantification: Concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of GA and an internal standard.[23] This method has shown high sensitivity, with a limit of detection of 0.2 µmol/L for GA.[23][24]
The following diagram outlines a typical workflow for the quantification of glutaric acid in a clinical laboratory setting using mass spectrometry.
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- 10. US2945060A - Process for glutaric acid manufacture - Google Patents [patents.google.com]
- 11. GLUTARIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. researchgate.net [researchgate.net]
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- 15. genomicseducation.hee.nhs.uk [genomicseducation.hee.nhs.uk]
- 16. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]
- 17. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. metbio.net [metbio.net]
- 19. Detection of glutaric acidemia type 1 in infants through tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pragolab.cz [pragolab.cz]
- 22. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
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